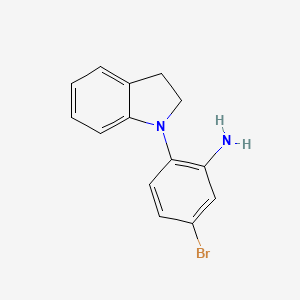

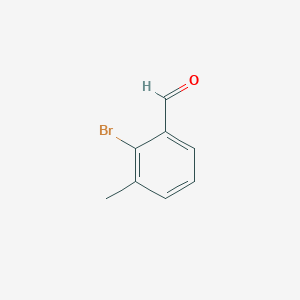

5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine” is a chemical compound with the molecular formula C14H13BrN2 . It is a derivative of indole, a heterocyclic compound that is a core part of many natural products and drugs .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of 5-bromo-1-decylindolin-2-one was achieved without isolation of the intermediate hydrazone by the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate .

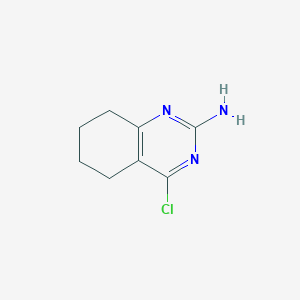

Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine” can be analyzed based on its molecular formula C14H13BrN2 . The compound contains a bromine atom, which can participate in various interactions such as C–Br···π (ring) interactions .

Chemical Reactions Analysis

While specific chemical reactions involving “5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine” are not available in the retrieved data, indole derivatives are known to undergo a variety of chemical reactions. For instance, the Wolff–Kishner reduction, a reaction used for the deoxygenation of carbonyl compounds, has been used in the synthesis of related compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine” can be inferred from its molecular formula C14H13BrN2 . Further details about its specific physical and chemical properties are not available in the retrieved data.

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Molecules

This compound is utilized in the synthesis of various bioactive molecules. For instance, it serves as a precursor in the creation of indole inhibitors that are being explored for the treatment of arthritic diseases . The indole moiety is a common structure found in many natural products and drugs, and its derivatives are known to exhibit a wide range of biological activities.

Antimicrobial and Antioxidant Applications

The derivatives of 5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine have been studied for their antimicrobial and antioxidant properties. These compounds have shown potential in inhibiting the growth of various bacterial and fungal pathogens, which could lead to new treatments for infectious diseases .

Anti-Corrosion Potential

In the industrial sector, these derivatives have been evaluated for their anti-corrosion potential. They can be applied as corrosion inhibitors on metals, protecting them from corrosive environments and extending their lifespan, which is crucial for maintaining infrastructure and machinery .

Molecular Docking Studies

Molecular docking studies have been performed using indole derivatives to explore their potential as anti-HIV agents. These studies help in understanding how these compounds interact with viral proteins and can lead to the development of new antiviral drugs .

Crystal Structure Analysis

The crystal structure of indole derivatives, including 5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine, is analyzed to understand their molecular geometry and interactions. This information is vital for drug design and predicting the behavior of these compounds in biological systems .

Therapeutic Potential in Cancer Treatment

Indole derivatives are being investigated for their therapeutic potential in treating cancer. Their ability to target cancer cells and disrupt their proliferation makes them promising candidates for developing new oncological therapies .

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-2-(2,3-dihydroindol-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2/c15-11-5-6-14(12(16)9-11)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSIEHFDUNLXTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[2-(4-aminoanilino)-2-oxoethyl]carbamate](/img/structure/B1282543.png)

![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1282547.png)